molecular formula C14H16N4O B601749 3-Hydroxy Imiquimod CAS No. 1807606-78-5

3-Hydroxy Imiquimod

Cat. No. B601749
CAS RN: 1807606-78-5
M. Wt: 256.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Imiquimod is a derivative of Imiquimod . Imiquimod is a medication that acts as an immune response modifier and is used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis . The 3-Hydroxy variant of Imiquimod is often used in research .


Synthesis Analysis

Imiquimod and its analogues are synthesized from the imidazoquinoline family . The synthesis involves a series of reactions leading to the formation of three imiquimod analogues: the imidazo[1,2-a]quinoxalines, the imidazo[1,5-a]quinoxalines, and the pyrazolo[1,5-a]quinoxalines .


Molecular Structure Analysis

The molecular formula of Imiquimod is C14H16N4 . The 3D and 2D structural representation of molecular docking analysis revealed that hydrogen bonds were formed between the Imiquimod drug and the active sites of the TGF-β signaling targets residues .


Chemical Reactions Analysis

Imiquimod has been analyzed by different techniques including HPLC, spectrofluorometry, and ultraviolet-visible spectroscopy . The molecule was stable in all except oxidizing conditions where it degraded into a more polar molecule in a hydrogen peroxide (H2O2) concentration-dependent manner .

Scientific Research Applications

Enhanced Skin Permeation and Retention

A study focused on improving the delivery of Imiquimod (IMQ) through the skin. It developed a nanomedicine-based topical formulation of IMQ using β-cyclodextrin-based nanosponges, demonstrating enhanced penetration properties and potential for controlled release in treating aberrant wounds (Argenziano et al., 2019).

Immunological Activation and Skin Disorders

Imiquimod is recognized as a cytokine inducer, primarily used for treating various skin disorders. It indirectly causes wart regression by inducing immune reactions and cytokine synthesis, making it effective in treating genital warts and other skin conditions (Dahl, 2002).

Development of Medical Hydrogels

Research on imiquimod-MEO2MA hydrogel film was conducted for keloid therapy, highlighting its physiochemical properties and potential in controlled drug release for skin cancer therapy (Lin, Kotsuchibashi, & Li, 2017).

Imiquimod in Mouse Models for Psoriasis Research

A study detailed the use of the imiquimod-induced model for acute skin inflammation in mice, commonly used in preclinical psoriasis studies. It emphasized the model's benefits and limitations, providing insights for psoriasis research (Hawkes, Gudjonsson, & Ward, 2017).

NLRP3 Inflammasome Activation

Research revealed that imiquimod activates the NLRP3 inflammasome in myeloid cells and induces apoptosis in cancer cells. This study explored the mechanism behind this activation, uncovering imiquimod's influence beyond its role as a TLR7 ligand (Groß et al., 2016).

Mucoadhesive Films for Oral Dysplasia

Imiquimod was utilized in developing mucoadhesive films as a noninvasive treatment for precancerous dysplastic lesions in the oral cavity. This approach demonstrated potential for localized, effective treatment of such conditions (Ramineni, Cunningham, Dziubla, & Puleo, 2013).

Ulcerative Colitis Treatment

A study investigated imiquimod's therapeutic effect on ulcerative colitis, an immune disorder. It highlighted imiquimod's regulation of immunity, demonstrating its potential for clinical application in treating this condition (Chen, Zhou, Yang, Chen, & Xiang, 2017).

Treatment of Cutaneous Leishmaniasis

Imiquimod was studied in combination with meglumine antimonate for treating cutaneous leishmaniasis resistant to standard treatments. This combination therapy showed promising results, opening avenues for treating drug-resistant cases (Arevalo, Ward, Miller, Meng, Najar, Alvarez, Matlashewski, & Llanos-Cuentas, 2001).

Imiquimod for Various Skin Disorders

A comprehensive review of clinical trials and reports highlighted imiquimod's broad immunomodulatory properties, showing its effectiveness in treating various skin disorders beyond its approved indications (Vender & Goldberg, 2005).

Mechanism of Action

Target of Action

3-Hydroxy Imiquimod, like its parent compound Imiquimod, primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the innate immune system, responsible for recognizing and responding to microbial pathogens .

Mode of Action

3-Hydroxy Imiquimod acts as an agonist of TLR7 , triggering a cascade of immune responses .

Biochemical Pathways

Upon binding to TLR7, 3-Hydroxy Imiquimod activates various intracellular biochemical processes and signaling pathways . This activation leads to the production and secretion of pro-inflammatory cytokines, predominantly interferon (IFN)-α, tumor necrosis factor (TNF)-α, and interleukin (IL)-12 . These cytokines enhance both the innate and acquired arms of the immune system .

Pharmacokinetics

Like imiquimod, it is likely to be used topically, which would limit its systemic absorption and potential side effects .

Result of Action

The activation of immune responses by 3-Hydroxy Imiquimod leads to inflammatory cell infiltration within the field of drug application, followed by apoptosis of diseased tissue . This results in the elimination of the infectious agent or precancerous cells .

Action Environment

The action of 3-Hydroxy Imiquimod can be influenced by various environmental factors. For instance, the presence of microbial pathogens can trigger the TLR7 pathway, enhancing the compound’s efficacy . Additionally, the stability and action of 3-Hydroxy Imiquimod may be affected by factors such as pH, temperature, and the presence of other biological molecules in the environment .

Safety and Hazards

Imiquimod is fatal if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRATYRRGCLIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

R 3-(4-Chloro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol (1.0 g, 3.6 mmol) and methanolic ammonia (30 mL of 15%) were combined and then heated in a steel bomb at 150° C. The container was allowed to cool to ambient temperature. Excess methanolic potassium hydroxide was added to the reaction mixture which was then concentrated under reduced pressure to decrease the volume. Water was added and then concentration was continued until a solid formed. The solid was isolated by filtration, washed with water and then dried to provide a near white solid. This material was recrystallized from methanol/dichloromethane to provide R 3-(4-amino-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol as colorless solid, m.p. 258-261° C. Analysis: Calculated for C14H16N4O: %C, 65.61, %H, 6.29; %N, 21.86; Found: %C, 65.50, %H, 6.3, %N, 21.7.
Name
3-(4-Chloro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Imiquimod
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Imiquimod
Reactant of Route 3
3-Hydroxy Imiquimod
Reactant of Route 4
3-Hydroxy Imiquimod
Reactant of Route 5
3-Hydroxy Imiquimod
Reactant of Route 6
3-Hydroxy Imiquimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.